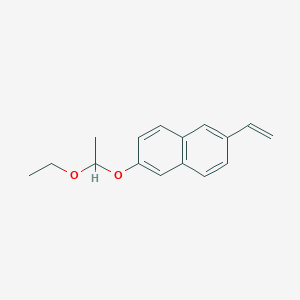











|
REACTION_CXSMILES
|
[CH3:1]C(C)([O-])C.[K+].[CH2:7]([O:9][CH:10]([O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[CH:19]=[C:18]([CH:23]=O)[CH:17]=[CH:16]2)[CH3:11])[CH3:8].O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH2:7]([O:9][CH:10]([O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[CH:19]=[C:18]([CH:23]=[CH2:1])[CH:17]=[CH:16]2)[CH3:11])[CH3:8] |f:0.1,4.5|
|


|
Name
|
three
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
6-(1-ethoxy ethoxy)-2-naphthaldehyde
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C)OC=1C=C2C=CC(=CC2=CC1)C=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
16.02 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
After 1 h of stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
STIRRING
|
|
Details
|
was stirred overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
STIRRING
|
|
Details
|
After overnight stirring
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ether (2×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts were dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration and concentration
|
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by column chromatography (silica gel, hexane/CH2Cl2 40/60˜10/90)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C)OC=1C=C2C=CC(=CC2=CC1)C=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.12 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |